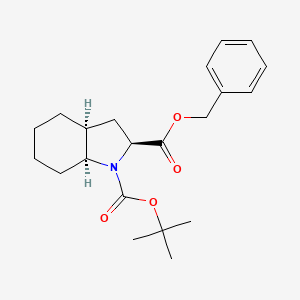
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” is a complex organic compound that belongs to the class of octahydroindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” typically involves multiple steps, including the protection of functional groups, cyclization reactions, and selective functionalization. Common reagents used in these steps might include benzyl chloride for benzylation, tert-butyl chloride for tert-butylation, and various catalysts to facilitate cyclization.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of octahydroindole compounds are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medically, these compounds could be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mécanisme D'action
The mechanism of action for compounds like “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies using techniques like X-ray crystallography or molecular docking are often required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-octahydroindole-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-tetrahydroindole-1,2-dicarboxylate
Uniqueness
The uniqueness of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” lies in its specific stereochemistry and functional group arrangement, which can impart distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C21H29NO4 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16-18H,7-8,11-14H2,1-3H3/t16-,17-,18-/m0/s1 |
Clé InChI |
JWTZAJHMKKZUSQ-BZSNNMDCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


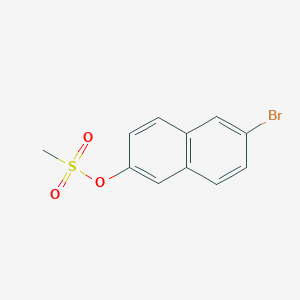

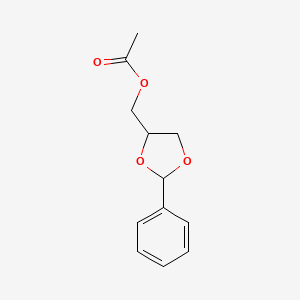

![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
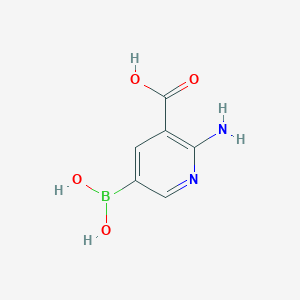

![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
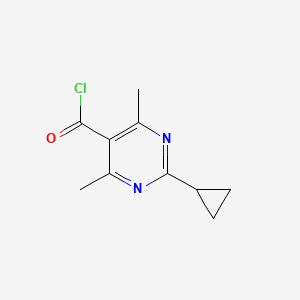
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

